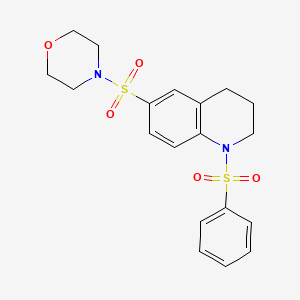![molecular formula C15H16ClN3O B4625203 N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
説明
Introduction This compound belongs to the class of urea derivatives, characterized by their unique structure and diverse chemical properties. Urea derivatives have been extensively studied for their synthesis methods, molecular structure, chemical reactions, and broad range of applications in various fields.
Synthesis Analysis The synthesis of urea derivatives, including N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, often involves specific reactions such as the Lossen rearrangement. This process can achieve good yields without racemization under milder and simpler reaction conditions, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Molecular Structure Analysis The molecular structure of urea derivatives is influenced by intramolecular hydrogen bonding and substituent effects. Studies have used NMR spectroscopic titrations and quantum chemical calculations to investigate these effects, revealing the importance of breaking intramolecular hydrogen bonds for complex formation (Ośmiałowski et al., 2013).
Chemical Reactions and Properties The chemical reactivity of urea derivatives is influenced by various factors, including the substituents on the urea moiety. Studies have shown that different substituents can significantly affect the urea's ability to undergo specific chemical reactions, such as solvolysis, indicating a strong assistance by the leaving group in these processes (Belzile et al., 2014).
科学的研究の応用
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have shown cytokinin-like activity, which is crucial for cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies. They often exhibit cytokinin-like activity that exceeds that of adenine compounds, influencing the structure-activity relationship and leading to the identification of new urea cytokinins that enhance adventitious root formation (Ricci & Bertoletti, 2009).
Synthesis and Antiviral Properties
Research into thiophenoyl-, furoyl-, and pyrroylureas, which are chemically related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, has revealed antiviral activity. These compounds have been synthesized and analyzed, demonstrating potential in antiviral research and development (O'sullivan & Wallis, 1975).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. These compounds have demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential use as central nervous system agents (Rasmussen et al., 1978).
Anticancer Agents
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have demonstrated significant antiproliferative effects on various cancer cell lines. This research highlights the potential of these compounds as new anticancer agents, offering a foundation for further investigation into their use as BRAF inhibitors (Feng et al., 2020).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones, which are cyclic ureas similar to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been identified as new chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the importance of the urea moiety in the development of effective herbicidal agents (Babczinski et al., 1995).
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-6-7-14(12(16)9-10)19-15(20)18-11(2)13-5-3-4-8-17-13/h3-9,11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIYNAFLWIPHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)


![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)